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Abstract
(4-Hydroxybutyl) hydrogen succinate, a mono-ester of succinic acid and 1,4-butanediol,

serves as a key chemical intermediate with growing interest in polymer chemistry and potential

biomedical applications. It is a primary building block in the synthesis of the biodegradable

polymer poly(butylene succinate) (PBS) and its derivatives.[1] Furthermore, analogous

succinate mono-esters have demonstrated notable biological activity, suggesting potential

therapeutic applications for this class of molecules.[2][3] This technical guide provides a

comprehensive overview of the known physical and chemical properties of (4-Hydroxybutyl)
hydrogen succinate, detailed experimental protocols for its synthesis and analysis, and a

discussion of the potential biological significance of succinate esters in metabolic pathways.

Physical and Chemical Characteristics
The physical and chemical properties of (4-Hydroxybutyl) hydrogen succinate are

summarized in the tables below. These data are crucial for its handling, characterization, and

application in various experimental settings.
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Table 1: General and Physical Properties
Property Value Source(s)

IUPAC Name
4-(4-hydroxybutoxy)-4-

oxobutanoic acid
[1][4]

Synonyms
Butanedioic acid, mono(4-

hydroxybutyl) ester
[5]

CAS Number 56149-52-1 [1][4]

Molecular Formula C₈H₁₄O₅ [2][4]

Molecular Weight 190.19 g/mol [1][4]

Density 1.217 g/cm³ [1][2]

Boiling Point 373.6°C at 760 mmHg [1][2]

Flash Point 150.6°C [1][2]

Vapor Pressure 4.16 x 10⁻⁷ mmHg at 25°C [2]

Table 2: Chemical and Computational Properties
Property Value Source(s)

pKa (Predicted) 4.43 ± 0.17 [2]

XLogP3 -0.4 [2][4]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
5 [2]

Rotatable Bond Count 8 [2]

Topological Polar Surface Area 83.8 Å² [4]

Complexity 166 [2][4]

Exact Mass 190.08412354 Da [2][4]
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Table 3: Solubility Profile (Qualitative)
While specific quantitative solubility data is not readily available, a qualitative solubility profile

can be inferred based on the molecule's structure, which contains both a polar carboxylic acid

and a hydroxyl group, as well as a nonpolar butyl chain.

Solvent Expected Solubility Rationale

Water Soluble

The presence of a carboxylic

acid and a hydroxyl group

allows for hydrogen bonding

with water.

Methanol, Ethanol Very Soluble

Polar protic solvents that can

engage in hydrogen bonding

with the solute. A related

compound, metoprolol

succinate, shows high

solubility in methanol.[6]

Acetone Soluble

A polar aprotic solvent that can

act as a hydrogen bond

acceptor.

Dimethyl Sulfoxide (DMSO) Very Soluble

A highly polar aprotic solvent

capable of dissolving a wide

range of compounds.

Ethyl Acetate Moderately Soluble

Lower polarity compared to

alcohols and acetone, but

should still provide some

solubility.

Hexane, Toluene Sparingly Soluble to Insoluble

Nonpolar solvents are unlikely

to effectively solvate the polar

functional groups of the

molecule.

Spectral Characteristics
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Detailed spectral data is essential for the structural confirmation and purity assessment of (4-
Hydroxybutyl) hydrogen succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different methylene groups of the butyl chain and the succinate moiety. The hydroxyl and

carboxylic acid protons will appear as broad singlets, and their chemical shifts may vary

depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals for each carbon atom in

the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most

downfield shifted signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will be characterized by the following key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

O-H Stretch (Alcohol): A broad band around 3400 cm⁻¹.

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

C=O Stretch (Ester and Carboxylic Acid): Strong, sharp peaks in the region of 1735-1700

cm⁻¹. The two carbonyl groups may overlap or appear as a broadened peak.

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.

Experimental Protocols
Synthesis of (4-Hydroxybutyl) hydrogen succinate
The following is a representative protocol for the synthesis of (4-Hydroxybutyl) hydrogen
succinate via the ring-opening of succinic anhydride with 1,4-butanediol.

Materials:

Succinic anhydride
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1,4-butanediol (use a molar excess, e.g., 1.5 to 2 equivalents)

Toluene (as solvent)

Pyridine (as catalyst, optional)

Dichloromethane

Saturated sodium bicarbonate solution

1 M Hydrochloric acid

Anhydrous magnesium sulfate

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

succinic anhydride (1.0 eq) in toluene.

Add 1,4-butanediol (1.5 eq) to the solution. A catalytic amount of pyridine can be added to

facilitate the reaction.

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress

by Thin Layer Chromatography (TLC) or HPLC until the succinic anhydride is consumed.

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Dilute the mixture with dichloromethane and wash with 1 M HCl to remove any remaining

pyridine and unreacted 1,4-butanediol.

Perform a subsequent wash with saturated sodium bicarbonate solution to remove any

unreacted succinic acid that may have formed from hydrolysis of the anhydride.

Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

The product can be further purified by column chromatography on silica gel if necessary.
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Reaction Setup
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Caption: Workflow for the synthesis of (4-Hydroxybutyl) hydrogen succinate.
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High-Performance Liquid Chromatography (HPLC)
Analysis
This protocol is based on a reverse-phase HPLC method suitable for the analysis of (4-
Hydroxybutyl) hydrogen succinate.[3][5]

Instrumentation & Columns:

HPLC system with a UV detector

Column: Newcrom R1 or a similar reverse-phase C18 column

Mobile Phase & Conditions:

Mobile Phase A: Water with 0.1% Phosphoric Acid (for standard UV detection) or 0.1%

Formic Acid (for Mass Spectrometry compatibility).[3][5]

Mobile Phase B: Acetonitrile

Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B

over 15 minutes).

Flow Rate: 1.0 mL/min

Detection Wavelength: ~210 nm (due to the carboxylic acid chromophore)

Column Temperature: Ambient or controlled at 25°C

Procedure:

Prepare the mobile phases and degas them thoroughly.

Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20

minutes or until a stable baseline is achieved.

Prepare a stock solution of (4-Hydroxybutyl) hydrogen succinate in a suitable solvent

(e.g., a mixture of water and acetonitrile).
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Prepare a series of calibration standards by diluting the stock solution.

Inject the standards and the sample solution into the HPLC system.

Record the chromatograms and integrate the peak corresponding to (4-Hydroxybutyl)
hydrogen succinate to determine its retention time and peak area for quantification.

Preparation HPLC Analysis Data Analysis

Prepare Mobile Phase Equilibrate Column

Prepare Sample & Standards

Inject Sample Run Gradient UV Detection Record Chromatogram Integrate Peak Quantify

Click to download full resolution via product page

Caption: Analytical workflow for (4-Hydroxybutyl) hydrogen succinate via HPLC.

Biological Significance and Potential Applications
While direct studies on the biological signaling of (4-Hydroxybutyl) hydrogen succinate are

limited, research on analogous molecules, such as the monoethyl ester of succinic acid (EMS),

provides valuable insights. EMS has been identified as a potential insulinotropic agent for the

treatment of non-insulin-dependent diabetes.[2][3] Its mechanism is believed to involve its

metabolism within pancreatic islet cells, where it acts as a nutrient, thereby stimulating insulin

release.[2]

This suggests that (4-Hydroxybutyl) hydrogen succinate, upon enzymatic hydrolysis to

succinate and 1,4-butanediol, could potentially enter cellular metabolic pathways. Succinate is

a well-known intermediate of the Krebs cycle. The released succinate could therefore influence

cellular energy metabolism.
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Caption: Proposed insulinotropic action of succinate mono-esters in pancreatic cells.
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Conclusion
(4-Hydroxybutyl) hydrogen succinate is a versatile chemical compound with established

importance in materials science and emerging potential in the biomedical field. This guide has

provided a detailed summary of its core physical and chemical characteristics, along with

practical experimental protocols for its synthesis and analysis. The exploration of the biological

activities of related succinate esters opens new avenues for research into the therapeutic

potential of (4-Hydroxybutyl) hydrogen succinate. Further studies are warranted to fully

elucidate its metabolic fate, specific biological interactions, and to explore its applications in

drug development and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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